![molecular formula C18H14F3N3OS B2785829 7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 938022-09-4](/img/structure/B2785829.png)
7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
The compound “7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule. It contains several functional groups including a pyrido[2,3-d]pyrimidin-4(1H)-one ring, a trifluoromethyl group, a mercapto group, and a cyclopropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced through a reaction with a trifluoroacetylating agent . The mercapto group might be introduced through a reaction with a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large aromatic ring system. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the mercapto group could potentially undergo oxidation to form a disulfide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .properties
IUPAC Name |
7-cyclopropyl-1-(2-methylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-9-4-2-3-5-13(9)24-15-14(16(25)23-17(24)26)11(18(19,20)21)8-12(22-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQNUKBWAJPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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